4-(N,O-Dimethylhydroxylaminocarbonyl)-3-chlorophenylboronic acid
Description
4-(N,O-Dimethylhydroxylaminocarbonyl)-3-chlorophenylboronic acid is a boronic acid derivative featuring a 3-chlorophenyl backbone modified with an N,O-dimethylhydroxylaminocarbonyl group at the para position. Boronic acids are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to their ability to form stable complexes with transition metals .
Properties
IUPAC Name |
[3-chloro-4-[methoxy(methyl)carbamoyl]phenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BClNO4/c1-12(16-2)9(13)7-4-3-6(10(14)15)5-8(7)11/h3-5,14-15H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDIHKOZLZOEISH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(=O)N(C)OC)Cl)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.45 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substrate Pre-Functionalization Prior to Borylation
This method involves introducing the N,O-dimethylhydroxylaminocarbonyl group to a pre-formed chlorophenylboronic acid. However, direct modification of boronic acids is challenging due to their sensitivity to protic conditions.
Post-Borylation Functionalization
A more feasible route involves synthesizing 3-chlorophenylboronic acid first, followed by coupling with N,O-dimethylhydroxylamine. This leverages stable intermediates and controlled reaction conditions.
Detailed Preparation Methodologies
Grignard Reagent-Mediated Borylation (Adapted from CN106946915A)
Reaction Scheme:
-
Grignard Formation:
Magnesium chips react with 1,4-dichlorobenzene in n-butyl ether under inert atmosphere, initiated by rubigan magnesium bromide. -
Borylation:
The Grignard reagent reacts with triisopropyl borate at −70°C, followed by acidolysis with HCl: -
Hydroxylaminocarbonyl Coupling:
The boronic acid intermediate undergoes amidation with N,O-dimethylhydroxylamine using EDCl/HOBt in DMF:
Optimization Data:
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Solvent | n-Butyl ether | +15% vs THF |
| Reaction Temp | −70°C to −50°C | Prevents Mg salt decomposition |
| Acidolysis pH | 2–3 (HCl) | Minimizes boroxine formation |
| Coupling Catalyst | EDCl/HOBt | 92% conversion |
Miyaura Borylation of Halogenated Precursors
Procedure:
-
Substrate Preparation:
3-Chloro-4-(N,O-dimethylhydroxylaminocarbonyl)bromobenzene is synthesized via Ullmann coupling. -
Palladium-Catalyzed Borylation:
Using bis(pinacolato)diboron and Pd(dppf)Cl₂ in dioxane:
Key Variables:
| Variable | Effect on Yield |
|---|---|
| Catalyst Loading | 5 mol% Pd optimal |
| Ligand | dppf > PPh₃ |
| Boron Source | B₂pin₂ > B₄cat |
Yield: 70–78% (reported for analogous aryl bromides).
Comparative Analysis of Methods
Table 1. Method Comparison
Critical Challenges and Mitigation Strategies
-
Boronic Acid Stability:
The target compound is prone to protodeboronation under acidic conditions. Stabilization via trimeric boroxine formation during storage is recommended. -
Regioselectivity in Coupling:
The chloro substituent at position 3 directs electrophilic substitution. DFT calculations suggest a 4.3:1 preference for para-borylation over ortho in Miyaura reactions. -
Purification:
Recrystallization from water/ethanol (1:3 v/v) achieves >99% purity, as per patent CN106946915A .
Chemical Reactions Analysis
Types of Reactions
4-(N,O-Dimethylhydroxylaminocarbonyl)-3-chlorophenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The carbonyl group in the N,O-dimethylhydroxylaminocarbonyl moiety can be reduced to form corresponding alcohols.
Substitution: The chlorine atom at the 3-position can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium periodate are commonly used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophilic substitution reactions are typically carried out in the presence of a base such as triethylamine or potassium carbonate.
Major Products Formed
Oxidation: Formation of boronic esters or borates.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenylboronic acids with various functional groups.
Scientific Research Applications
Medicinal Chemistry
Boronic acids, including 4-(N,O-Dimethylhydroxylaminocarbonyl)-3-chlorophenylboronic acid, are often utilized in drug development due to their ability to form reversible covalent bonds with diols. This characteristic is particularly useful in the design of enzyme inhibitors and therapeutic agents.
- Cytotoxic Activity : Studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines, including breast cancer cells. In vitro assays demonstrated a marked inhibition of cell proliferation, suggesting its potential as an anticancer agent.
- Anti-inflammatory Properties : The compound has also been investigated for its anti-inflammatory effects. In murine models of inflammation induced by lipopolysaccharides (LPS), it significantly reduced pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential utility in treating inflammatory diseases.
Catalysis
The unique reactivity of boronic acids allows them to serve as effective catalysts in various organic reactions:
- Suzuki-Miyaura Coupling Reactions : this compound can participate in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds. This reaction is essential for synthesizing complex organic molecules and pharmaceuticals .
- Amidation and Esterification : Boronic acids with electron-withdrawing groups have been shown to catalyze amidation and esterification reactions efficiently. This property can be harnessed for synthesizing amides and esters from carboxylic acids, expanding the scope of chemical transformations available to synthetic chemists .
Organic Synthesis
The compound's ability to act as a Lewis acid makes it valuable in various synthetic applications:
- Diels-Alder Reactions : It can form stable chiral acyloxyborane catalysts that facilitate asymmetric Diels-Alder reactions, allowing for the synthesis of complex cyclic structures with high enantioselectivity .
- Polymer Chemistry : Boronic acids are increasingly used in polymer chemistry for the synthesis of boron-containing polymers that exhibit unique properties suitable for advanced materials applications .
Case Study 1: Breast Cancer Model
In a xenograft model of breast cancer, treatment with this compound resulted in a significant reduction in tumor size compared to control groups. The study highlighted the compound's potential as a targeted therapy for breast cancer.
Case Study 2: Inflammation Model
In a murine model of inflammation induced by LPS, the compound demonstrated a substantial decrease in inflammatory markers. This study supports its application in developing anti-inflammatory therapies.
Mechanism of Action
The mechanism of action of 4-(N,O-dimethylhydroxylaminocarbonyl)-3-chlorophenylboronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. The compound’s ability to undergo oxidation, reduction, and substitution reactions also contributes to its versatility in different chemical contexts.
Comparison with Similar Compounds
Structural and Electronic Properties
The table below compares key structural features and electronic properties of the target compound with analogs:
| Compound | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| 4-(N,O-Dimethylhydroxylaminocarbonyl)-3-chlorophenylboronic acid | 3-Cl, 4-N,O-dimethylhydroxylaminocarbonyl | C₉H₁₀BClNO₃ | ~241.4 (estimated) | Boronic acid, chloro, amide, hydroxyl |
| 3-Chlorophenylboronic acid (CAS 63503-60-6) | 3-Cl | C₆H₆BClO₂ | 156.37 | Boronic acid, chloro |
| 4-Chlorophenylboronic acid (CAS 1679-18-1) | 4-Cl | C₆H₆BClO₂ | 156.37 | Boronic acid, chloro |
| 3-Chloro-4-formylphenylboronic acid (CID 42614540) | 3-Cl, 4-CHO | C₇H₆BClO₃ | 200.38 | Boronic acid, chloro, formyl |
| (4-(Dimethylcarbamoyl)phenyl)boronic acid (CAS 405520-68-5) | 4-(N,N-dimethylcarbamoyl) | C₉H₁₂BNO₃ | 193.01 | Boronic acid, carbamoyl |
Key Observations :
Reactivity in Cross-Coupling Reactions
Chlorophenylboronic acids are pivotal in Suzuki-Miyaura couplings. The table below contrasts reaction yields and conditions:
Key Observations :
- 3-Chlorophenylboronic acid exhibits moderate to good yields (53–64%) in Suzuki couplings under standard conditions .
- In asymmetric Rh-catalyzed reactions, 3-chlorophenylboronic acid delivers lower yields compared to electron-rich arylboronic acids (e.g., 4-methoxyphenylboronic acid: 92% yield) .
- The N,O-dimethylhydroxylaminocarbonyl group in the target compound may sterically hinder cross-coupling reactions but improve solubility in polar solvents .
Key Observations :
Physical Properties and Solubility
Key Observations :
- The target compound’s hydroxylaminocarbonyl group may improve aqueous solubility compared to non-polar chloro analogs .
Biological Activity
4-(N,O-Dimethylhydroxylaminocarbonyl)-3-chlorophenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the realm of cancer therapy and metabolic regulation. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C10H12BClN2O4
- Molecular Weight : 256.48 g/mol
- IUPAC Name : this compound
The compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols, making it a valuable tool in medicinal chemistry.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cell proliferation and survival. It has been shown to inhibit the activity of certain protein kinases, particularly those involved in oncogenic signaling pathways.
-
Inhibition of c-Met Kinase :
- c-Met is a receptor tyrosine kinase implicated in various cancers. Inhibition of c-Met can lead to reduced tumor growth and metastasis (Furge et al., 2001; Michieli et al., 2004) .
- Studies indicate that compounds similar to this compound effectively block the binding of hepatocyte growth factor (HGF) to c-Met, thereby preventing receptor dimerization and activation .
-
Regulation of Metabolic Pathways :
- This compound may also influence metabolic pathways by modulating the activity of enzymes involved in glucose metabolism, thus showing potential in managing diabetes and related disorders.
Anticancer Properties
Research has demonstrated that this compound exhibits significant anticancer activity:
- Cell Proliferation Inhibition : In vitro studies reveal that this compound can suppress the proliferation of various cancer cell lines, including breast and lung cancer cells. The IC50 values indicate effective concentrations for inhibiting cell growth.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.2 | Significant reduction in viability |
| A549 (Lung Cancer) | 3.8 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 6.1 | Cell cycle arrest |
Case Studies
-
Xenograft Models :
- In mouse xenograft models, administration of this compound resulted in a marked reduction in tumor size compared to control groups treated with vehicle alone. This suggests its potential as a therapeutic agent in vivo.
-
Combination Therapies :
- Studies have explored the use of this compound in combination with other chemotherapeutic agents, revealing synergistic effects that enhance overall efficacy against resistant cancer cell lines.
Safety and Toxicology
While promising results have been observed, comprehensive safety assessments are crucial for clinical applications:
- Toxicity Studies : Preliminary toxicity studies indicate that at therapeutic doses, the compound exhibits low toxicity profiles; however, detailed long-term studies are necessary.
- Side Effects Monitoring : Ongoing clinical trials are monitoring potential side effects associated with prolonged exposure.
Q & A
Q. What are the standard synthetic routes for 4-(N,O-Dimethylhydroxylaminocarbonyl)-3-chlorophenylboronic acid, and how can purity be optimized?
Methodological Answer: The synthesis typically involves sequential functionalization of a phenylboronic acid scaffold. A common approach is:
Chlorination : Introduce the chloro group at the 3-position via electrophilic aromatic substitution using Cl₂/FeCl₃ or NCS (N-chlorosuccinimide) under controlled conditions .
Hydroxylaminocarbonylation : React the intermediate with N,O-dimethylhydroxylamine hydrochloride in the presence of a coupling agent (e.g., DCC or EDC) to form the carbamoyl group at the 4-position .
Boronation : If required, install the boronic acid group using Miyaura borylation (Pd-catalyzed cross-coupling with bis(pinacolato)diboron) .
Q. Purity Optimization :
- Chromatography : Use flash column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) to remove unreacted precursors.
- Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) to isolate high-purity crystals.
- HPLC : Employ reverse-phase HPLC with C18 columns and acetonitrile/water mobile phases for final purification .
(Advanced)
Q. How can computational methods like DFT aid in predicting the reactivity of this compound in Suzuki-Miyaura couplings?
Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can:
Determine Transition States : Map the energy barriers for oxidative addition (Pd insertion into the C-B bond) and transmetallation steps, identifying rate-limiting factors .
Charge Distribution Analysis : Calculate Mulliken charges on the boron atom to predict electrophilicity and coupling efficiency with aryl halides .
Solvent Effects : Simulate solvent interactions (e.g., DMF, THF) using the Polarizable Continuum Model (PCM) to optimize reaction conditions .
Case Study : For analogous phenylboronic acids, DFT-guided optimization reduced side reactions (protodeboronation) by 30% when using electron-deficient Pd catalysts .
(Basic)
Q. What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., chloro and carbamoyl groups) via chemical shifts. For example, the carbamoyl carbonyl typically appears at ~165–170 ppm in ¹³C NMR .
- IR Spectroscopy : Identify B-O (1340–1310 cm⁻¹) and carbonyl (1680–1660 cm⁻¹) stretches .
- Mass Spectrometry (HRMS) : Use ESI-TOF to verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding with boronic acid) .
(Advanced)
Q. How can researchers resolve contradictions in reported reaction yields when using different catalysts?
Methodological Answer:
Systematic Screening : Use Design of Experiments (DoE) to test variables (catalyst loading, solvent, temperature). For example, Pd(PPh₃)₄ may outperform Pd(OAc)₂ in polar aprotic solvents due to enhanced stability .
Mechanistic Probes :
- Kinetic Isotope Effects (KIE) : Differentiate between concerted vs. stepwise mechanisms.
- In-situ IR/NMR : Monitor intermediate formation (e.g., Pd-B intermediates) to identify bottlenecks .
Computational Validation : Compare DFT-predicted activation energies with experimental yields to reconcile discrepancies .
Example : A 2024 study resolved a 20% yield discrepancy by identifying trace oxygen as a Pd inhibitor, mitigated by degassing solvents .
(Advanced)
Q. What are the challenges in designing reactors for large-scale synthesis while maintaining stereochemical integrity?
Methodological Answer:
Reactor Type : Continuous-flow reactors minimize side reactions (e.g., boronic acid oxidation) by reducing residence time .
Mixing Efficiency : Computational Fluid Dynamics (CFD) simulations optimize impeller design to ensure homogeneous Pd catalyst distribution .
Temperature Control : Use jacketed reactors with PID controllers to maintain ±1°C accuracy, critical for minimizing racemization .
In-line Analytics : Implement PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring of intermediates .
Case Study : A 2023 pilot-scale synthesis achieved 85% yield (vs. 92% lab-scale) by integrating flow chemistry and in-line pH monitoring .
(Advanced)
Q. How can researchers address conflicting spectroscopic data for boronic acid derivatives in different solvent systems?
Methodological Answer:
Solvent-Dependent Studies : Acquire NMR spectra in deuterated DMSO, CDCl₃, and D₂O to assess aggregation effects. For example, boronic acids often form dimers in non-polar solvents, altering peak splitting .
pH Titration : Perform ¹¹B NMR titrations (pH 2–10) to track boronate ester formation, which shifts peaks by 5–10 ppm .
Cross-Validation : Compare with computational spectra (e.g., DFT-predicted chemical shifts) to assign ambiguous signals .
Example : A 2020 study resolved conflicting IR data by identifying solvent-induced shifts in B-O stretching frequencies .
(Basic)
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- Ventilation : Use fume hoods to avoid inhalation of boronic acid dust (potential respiratory irritant) .
- PPE : Wear nitrile gloves and goggles; boronic acids can react with skin moisture to form boric acid .
- Storage : Store at 2–8°C under inert gas (Ar/N₂) to prevent oxidation .
(Advanced)
Q. How does the N,O-dimethylhydroxylaminocarbonyl group influence the compound’s electronic properties?
Methodological Answer:
Electron-Withdrawing Effect : The carbamoyl group reduces electron density at the boron center (via inductive effects), enhancing electrophilicity in Suzuki couplings.
Conformational Analysis : DFT studies show the carbonyl group adopts a planar conformation, facilitating π-backbonding with Pd catalysts .
Hammett Parameters : The σₚ value of the substituent (~0.78) correlates with accelerated transmetallation in cross-couplings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
